7-(2-fluorophenyl)-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
7-(2-Fluorophenyl)-1-[(furan-2-yl)methyl]-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione is a complex organic compound that features a unique combination of fluorophenyl, furan, and pyrimido[4,5-d][1,3]diazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluorophenyl)-1-[(furan-2-yl)methyl]-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, which is then coupled with the fluorophenyl moiety. The final step involves the formation of the pyrimido[4,5-d][1,3]diazine ring system under specific reaction conditions, such as the use of strong bases and high temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(2-Fluorophenyl)-1-[(furan-2-yl)methyl]-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the fluorophenyl moiety.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the furan ring typically yields furan-2,5-dicarboxylic acid, while nucleophilic substitution of the trifluoromethyl groups can lead to various substituted derivatives .
Scientific Research Applications
7-(2-Fluorophenyl)-1-[(furan-2-yl)methyl]-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism by which 7-(2-fluorophenyl)-1-[(furan-2-yl)methyl]-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione exerts its effects involves interactions with specific molecular targets. The fluorophenyl and furan moieties can interact with biological macromolecules, potentially inhibiting key enzymes or receptors involved in disease pathways . The trifluoromethyl groups enhance the compound’s stability and bioavailability, making it a promising candidate for further research .
Comparison with Similar Compounds
Similar compounds include other pyrimido[4,5-d][1,3]diazine derivatives and fluorophenyl-furan hybrids. Compared to these compounds, 7-(2-fluorophenyl)-1-[(furan-2-yl)methyl]-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione is unique due to its combination of trifluoromethyl groups and the specific arrangement of its functional groups .
List of Similar Compounds
- Pyrimido[4,5-d][1,3]diazine derivatives
- Fluorophenyl-furan hybrids
- Trifluoromethyl-substituted organic compounds
Properties
Molecular Formula |
C19H11F7N4O3 |
---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
7-(2-fluorophenyl)-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H11F7N4O3/c20-11-6-2-1-5-10(11)13-27-14-12(17(29-13,18(21,22)23)19(24,25)26)15(31)28-16(32)30(14)8-9-4-3-7-33-9/h1-7H,8H2,(H,27,29)(H,28,31,32) |
InChI Key |
YVADYQVIPLKIPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(C3=C(N2)N(C(=O)NC3=O)CC4=CC=CO4)(C(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
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